(2R)-2-amino-2-phenylbutanoic acid
Description
Significance of Chiral α-Amino Acids in Asymmetric Synthesis
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal and synthetic chemistry. acs.org Chiral α-amino acids and their derivatives are integral to the synthesis of a wide range of pharmaceuticals, including antibiotics and cardiovascular drugs. acs.org The precise three-dimensional arrangement of atoms in these molecules is critical for their interaction with biological targets. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is therefore a crucial strategy in drug discovery and development. acs.orgacs.org Methodologies such as asymmetric hydrogenation and phase-transfer catalysis have been developed to achieve high levels of enantioselectivity in the synthesis of these vital compounds. acs.orgacs.org
Academic Context and Research Trajectory of (2R)-2-Amino-2-phenylbutanoic Acid
This compound, with the CAS number 33875-38-6, is a subject of academic inquiry primarily due to its utility as a synthetic intermediate. chemicalbook.comsigmaaldrich.com Research has focused on its preparation and its application as a precursor to more complex molecules. For instance, it is a key intermediate in the synthesis of Trimebutine, a medication used to regulate gastrointestinal motility. patsnap.comclearsynth.com The academic interest in this compound lies in the development of efficient and stereoselective synthetic routes to obtain the desired (R)-enantiomer.
Historical Development of Stereoselective α-Amino Acid Synthesis
The quest for enantiomerically pure α-amino acids has driven significant innovation in organic synthesis. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The development of stereoselective synthesis represented a major leap forward. The traditional Strecker synthesis, while effective for producing racemic α-amino acids, has been adapted using chiral auxiliaries and catalysts to achieve asymmetry. patsnap.com
Key advancements in this field include the use of chiral phase-transfer catalysts, which facilitate the asymmetric alkylation of glycine (B1666218) derivatives. acs.orgnih.gov Furthermore, enzymatic methods have emerged as powerful tools for the asymmetric synthesis of chiral amino acids, offering high selectivity and mild reaction conditions. rsc.org More recently, photoredox catalysis has provided novel pathways for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org The development of dual catalyst systems, such as Pd/Cu catalysis, has enabled the stereoselective and site-specific alkylation of amino acids and peptides. acs.org These ongoing advancements continue to expand the chemist's toolbox for accessing a diverse range of chiral α-amino acids.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUDSPYIGPGGP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of 2r 2 Amino 2 Phenylbutanoic Acid
Asymmetric Synthetic Approaches to the α-Amino Acid Moiety
Asymmetric synthesis provides a direct route to enantiomerically enriched α-amino acids, bypassing the need for resolving a racemic mixture. These methods establish the crucial quaternary stereocenter with high fidelity.
De Novo Asymmetric Synthesis Strategies for (2R)-2-Amino-2-phenylbutanoic Acid
De novo strategies construct the chiral amino acid from achiral precursors. Key among these are catalytic asymmetric Strecker reactions and biocatalytic transformations.
The asymmetric Strecker synthesis is a powerful method for producing α,α-disubstituted amino acids. This reaction involves the addition of a cyanide source to a ketimine, typically in the presence of a chiral catalyst. For α,α-disubstituted amino acids, this approach can be challenging due to the lower reactivity of ketones compared to aldehydes. acs.org However, catalytic variants using chiral catalysts, such as those derived from Schiff bases, have been developed to overcome these limitations, affording the desired amino nitriles with high enantioselectivity. researchgate.net These intermediates are then hydrolyzed to yield the final α,α-disubstituted amino acid. researchgate.net Another approach combines an asymmetric Strecker reaction on an aldehyde with subsequent alkylation of the resulting product to build the quaternary center with high diastereoselectivity. acs.orgnih.gov
Biocatalytic synthesis using enzymes offers a highly selective and environmentally benign alternative. Aminotransferases (AT), also known as transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. nih.govnih.gov To synthesize this compound, a D-amino acid transaminase can be employed to stereoselectively aminate the prochiral precursor, 2-keto-2-phenylbutanoic acid. mdpi.com Coupled enzyme systems can be designed to regenerate the amino donor and drive the reaction to completion, resulting in high yields and excellent enantiomeric excess (>99% ee). mdpi.comnih.gov
Table 1: Comparison of De Novo Asymmetric Synthesis Strategies
| Method | Precursors | Key Features | Typical Outcome |
| Asymmetric Strecker Synthesis | Ketone (2-phenyl-2-butanone), Cyanide Source, Amine Source | Use of a chiral catalyst or auxiliary to induce stereoselectivity during the addition of cyanide to a ketimine. researchgate.netacs.org | High enantiomeric excess (ee), though can be limited by ketone reactivity. acs.org |
| Biocatalytic Transamination | 2-Keto-2-phenylbutanoic acid, Amino Donor | Employs a stereoselective D-amino acid transaminase for asymmetric amination. mdpi.com Often uses a multi-enzyme system for efficiency. nih.gov | Excellent enantiomeric excess (>99% ee) and high product yields under mild, aqueous conditions. mdpi.com |
Stereoselective Alkylation and Related Transformations
This strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) or alanine (B10760859) enolate equivalent, where a chiral auxiliary directs the approach of an electrophile.
A prominent and highly successful method utilizes chiral Ni(II) complexes of Schiff bases derived from glycine or alanine and a chiral ligand. nih.gov These complexes serve as effective nucleophilic glycine equivalents. researchgate.net The process typically involves the deprotonation of the complex to form a nucleophilic enolate, followed by alkylation with an electrophile (e.g., an ethyl halide). The rigid, planar structure of the Ni(II) complex, along with the steric influence of the chiral auxiliary, effectively shields one face of the enolate, leading to highly diastereoselective alkylation. nih.govacs.org Subsequent hydrolysis of the alkylated complex under acidic conditions removes the metal and the chiral auxiliary, yielding the desired α-amino acid with high enantiomeric purity. This methodology is versatile and has been successfully applied to the synthesis of a wide array of structurally diverse amino acids. nih.govresearchgate.net
Table 2: Stereoselective Alkylation via Chiral Ni(II) Complex
| Step | Description | Reagents/Conditions | Result |
| 1. Complex Formation | A chiral ligand (e.g., derived from (S)-proline) and a glycine Schiff base coordinate with Ni(II). | Ni(NO₃)₂·6H₂O, KOH, Methanol | Chiral Ni(II) complex. nih.gov |
| 2. Alkylation | The complex is deprotonated and reacted with an alkylating agent. For the target molecule, this would be an ethyl halide. | Base (e.g., tBuOK), Ethyl Halide (e.g., EtI) | Diastereomerically enriched alkylated Ni(II) complex. nih.gov |
| 3. Hydrolysis | The alkylated complex is disassembled to release the free amino acid. | Acid (e.g., HCl) | This compound and recovery of the chiral ligand. nih.gov |
Chiral Resolution Techniques for Enantiomeric Enrichment of this compound and its Precursors
Resolution is a classic technique used to separate enantiomers from a racemic mixture. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
Diastereomeric Salt Formation Utilizing Chiral Resolving Agents
This method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. researchgate.net
Chiral carboxylic acids are effective resolving agents for racemic bases. For a racemic amino acid like 2-amino-2-phenylbutanoic acid, which is amphoteric, it can be made to act as a base and form a salt with a chiral acid. (-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA) is a commercially available chiral acid derived from L-ascorbic acid. sigmaaldrich.comfishersci.com Its rigid, bulky structure makes it an effective agent for creating diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities. The racemic amino acid is dissolved with an equimolar amount of DIKGA in a suitable solvent. Upon cooling or slow evaporation, the less soluble diastereomeric salt precipitates, which can be isolated by filtration. The desired enantiomer of the amino acid is then recovered by treating the separated salt with a base to neutralize the resolving agent.
Chiral amino alcohols are another important class of resolving agents, particularly for acidic compounds. nih.gov To resolve racemic 2-amino-2-phenylbutanoic acid, the amino group would typically first be protected (e.g., as an N-acetyl or N-benzoyl derivative) to unmask the carboxylic acid's acidity. This N-protected racemic acid can then be treated with a chiral amino alcohol. Chiral 1,2-amino alcohols are valuable building blocks in synthesis and are often used as ligands or auxiliaries. chemrxiv.orgnih.gov The formation of diastereomeric salts with these agents allows for separation through fractional crystallization. After separation, the protecting group is removed to yield the enantiomerically pure amino acid.
Table 3: Chiral Resolving Agents and Their Application
| Resolving Agent Class | Example Agent | Target Form | Mechanism | Separation Method |
| Chiral Carboxylic Acid | (-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acid sigmaaldrich.com | Racemic 2-amino-2-phenylbutanoic acid (acting as a base) | Forms diastereomeric ammonium (B1175870) carboxylate salts. | Fractional Crystallization |
| Chiral Amino Alcohol | (R)-Phenylglycinol | N-protected racemic 2-amino-2-phenylbutanoic acid (acting as an acid) | Forms diastereomeric carboxylate ammonium salts. | Fractional Crystallization |
Enzymatic Resolution of Racemic Mixtures and Precursors
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. This approach utilizes the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
A prominent method for the enzymatic production of optically pure amino acids is the "hydantoinase process". nih.govresearchgate.net This multi-enzyme cascade typically involves three key enzymes: a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase. The process starts with a racemic 5-monosubstituted hydantoin, which is a cyclic derivative of the amino acid.
For the synthesis of this compound, a D-selective hydantoinase would be employed. This enzyme would selectively hydrolyze the (R)-enantiomer of 5-ethyl-5-phenylhydantoin to the corresponding N-carbamoyl-(R)-amino acid. Subsequently, a D-carbamoylase would hydrolyze the N-carbamoyl group to yield the desired (R)-2-amino-2-phenylbutanoic acid. mdpi.com The unreacted (S)-hydantoin is then racemized by a hydantoin racemase, which continuously replenishes the (R)-hydantoin substrate for the hydantoinase, theoretically allowing for a 100% yield of the desired (R)-amino acid. nih.gov While a study has detailed the enantioselective synthesis of the corresponding (S)-amino acid using a non-enantioselective hydantoinase and an L-N-carbamoylase, the same principle applies for the production of the (R)-enantiomer by selecting enzymes with the appropriate stereoselectivity. nih.gov
Another enzymatic approach involves the kinetic resolution of racemic amino acid esters using lipases. nih.gov In this method, a racemic ester of 2-amino-2-phenylbutanoic acid is subjected to hydrolysis by a lipase (B570770). Due to the enzyme's stereoselectivity, it will preferentially hydrolyze one of the enantiomeric esters, for instance, the (S)-ester, to the corresponding carboxylic acid. This leaves the unreacted (R)-ester, which can then be separated from the (S)-acid. The choice of lipase and reaction conditions is critical to achieve high enantioselectivity. nih.gov
Chromatographic Chiral Separation Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are powerful analytical and preparative tools for the separation of enantiomers. scas.co.jp These methods are based on the differential interactions of the enantiomers with a chiral selector that is immobilized on the stationary phase.
For the separation of 2-amino-2-phenylbutanoic acid enantiomers, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. scas.co.jp The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
A specific example is the separation of 2-amino-2-phenylbutyric acid using a TeicoShell CSP. azypusa.com Teicoplanin-based CSPs are macrocyclic glycopeptide selectors that exhibit excellent chiral recognition capabilities for a wide range of compounds, including amino acids. The separation is achieved through a combination of hydrogen bonding, ionic interactions, and steric repulsion between the analyte and the chiral selector. nih.gov
To enhance the separation efficiency and detection, the amino acid can be derivatized. For instance, derivatization with a UV-active or fluorescent tag can improve sensitivity. In some cases, derivatization is necessary to achieve separation, as seen in the HPLC separation of 2-aminobutanol enantiomers after reaction with a chiral derivatizing agent. google.com The choice of mobile phase, including the organic modifier and any additives, is crucial for optimizing the separation by influencing the interactions between the enantiomers and the CSP. scas.co.jp
Stereochemical Transformations and Derivatization Strategies for this compound Synthesis
Beyond resolution techniques, the synthesis of this compound can be achieved through stereochemical transformations and derivatization strategies starting from readily available chiral precursors.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes abundant and inexpensive enantiomerically pure natural products, such as amino acids, as starting materials to build more complex chiral molecules. nih.gov In the context of synthesizing this compound, a plausible chiral precursor would be an enantiomerically pure amino acid with a similar core structure, such as (R)-phenylglycine. wikipedia.org
The synthesis would involve the stereoselective alkylation at the α-carbon of the (R)-phenylglycine derivative. To achieve this, the amino and carboxylic acid groups of the starting amino acid are typically protected. The protected amino acid is then converted into a chiral enolate, which can then be reacted with an ethylating agent. The stereochemical outcome of the alkylation is controlled by the existing stereocenter and the reaction conditions. The development of chiral auxiliaries that can be attached to the amino acid has been instrumental in achieving high diastereoselectivity in such alkylation reactions.
Stereospecific Functional Group Interconversions
A key strategy in the synthesis of this compound involves the stereospecific interconversion of functional groups from a chiral precursor. A notable example is the synthesis starting from (5R)-5-ethyl-5-phenylhydantoin. nih.gov
This method involves the alkaline hydrolysis of the hydantoin ring. The reaction proceeds through the attack of a hydroxide (B78521) ion on one of the carbonyl groups of the hydantoin ring, leading to ring opening. Subsequent hydrolysis of the resulting carbamate (B1207046) intermediate yields the amino acid. The crucial aspect of this reaction is that the stereochemistry at the C5 position of the hydantoin is retained in the final amino acid product. Therefore, starting with the (5R)-enantiomer of the hydantoin directly affords this compound.
Reductive Pathways to Chiral Alcohol Intermediates
The synthesis of chiral amino alcohols, which are valuable intermediates in their own right, can be achieved through the reduction of the corresponding amino acids or their derivatives. The resulting chiral alcohol can then be used in further synthetic transformations.
The reduction of the carboxylic acid functionality of this compound to a primary alcohol yields (2R)-2-amino-2-phenyl-1-butanol. Due to the low reactivity of the carboxylate group, strong reducing agents are required. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids and their esters to alcohols. masterorganicchemistry.comorgsyn.org
To perform this reduction, the amino group of this compound is typically protected, for instance, as a Boc (tert-butyloxycarbonyl) derivative. orgsyn.orgsynquestlabs.com The protected amino acid can then be reduced with LiAlH4 in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds with the retention of the stereochemistry at the α-carbon, thus providing the enantiomerically pure (2R)-2-amino-2-phenyl-1-butanol. This chiral amino alcohol can then serve as a versatile intermediate for the synthesis of other complex chiral molecules.
Advanced Analytical Techniques for Stereochemical Purity and Absolute Configuration Determination of 2r 2 Amino 2 Phenylbutanoic Acid
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination Methodologies
The quantification of the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for characterizing the stereochemical composition of (2R)-2-amino-2-phenylbutanoic acid. Several sophisticated analytical methods have been developed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric separation and quantification of amino acids. yakhak.orgsigmaaldrich.com This method utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomers of an analyte, leading to their separation. yakhak.org For underivatized amino acids like 2-amino-2-phenylbutanoic acid, which are zwitterionic and have poor solubility in non-polar solvents, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.comsigmaaldrich.com These CSPs contain ionic groups and are compatible with a range of mobile phases, from organic to aqueous. sigmaaldrich.com
The choice of the mobile phase is critical and is based on the analyte and the specific CSP being used. ankara.edu.tr Common organic modifiers include ethanol, acetonitrile, and methanol. ankara.edu.tr The retention of amino acid enantiomers on teicoplanin-based CSPs can exhibit a "U-shaped" profile in relation to the organic modifier concentration, a phenomenon attributed to a combination of analyte solubility and conformational changes in the CSP. sigmaaldrich.com It is a consistent observation that the D-enantiomer (in this case, the R-enantiomer) is more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com This is due to the inherent mechanism by which these antibiotics interact with D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com
For enhanced detection and resolution, especially for complex mixtures, derivatization of the amino acid with agents like nitrobenzoxadiazole (NBD) can be employed, allowing for simultaneous ultraviolet (UV) and fluorescence (FL) detection. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are also widely used for the resolution of derivatized amino acids. yakhak.org The enantioselectivity on these phases is influenced by the backbone structure of the polysaccharide and the substituents on the phenyl moiety of the chiral selector. yakhak.org
Table 1: Chiral HPLC Conditions for Amino Acid Enantioseparation
| Parameter | Condition | Reference |
| Column Type | Macrocyclic Glycopeptide (Teicoplanin-based) | sigmaaldrich.comsigmaaldrich.com |
| Mobile Phase | Ethanol/Water mixtures | nih.gov |
| Detection | UV, Fluorescence (after derivatization) | yakhak.org |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of amino acids. nih.gov A key requirement for GC analysis is the conversion of the non-volatile amino acids into volatile derivatives. nih.gov A common derivatization method involves the formation of N-trifluoroacetyl-O-methyl esters. nih.gov This approach, combined with comprehensive two-dimensional gas chromatography (GC×GC), offers high resolution and sensitivity, with detection limits in the picogram range. nih.gov GC×GC enhances separation by employing two columns with different stationary phases, providing significantly improved peak capacity. nih.gov
The enantiomeric excess can be accurately determined with this method, with reported errors in the range of ±0.5% to ±2.5%. nih.gov Mass spectrometry is often coupled with GC for unambiguous peak identification through the analysis of fragmentation patterns. nih.gov
Table 2: Chiral GC Method for Amino Acid Analysis
| Parameter | Method | Reference |
| Derivatization | N-trifluoroacetyl-O-methyl ester | nih.gov |
| Technique | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | nih.gov |
| Detection | Mass Spectrometry (MS) | nih.gov |
Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD) Spectroscopy for Chiral Recognition
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is inherently sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration and enantiomeric excess. nih.gov
A particularly powerful application of CD is the exciton-coupled circular dichroism (ECCD) method. acs.orgacs.org This technique involves introducing two or more chromophores into the analyte molecule. acs.orgacs.org The spatial interaction (exciton coupling) of these chromophores, which is dictated by the stereochemistry of the chiral center, results in a characteristic bisignate (two-branched) CD spectrum. nih.govrsc.org The sign of this "couplet" directly correlates with the absolute configuration of the chiral center. nih.govacs.org
For amino acids, derivatization is necessary to introduce suitable chromophores. nih.gov For example, N,N-bis(2-quinolylmethyl)amino acid derivatives can be complexed with Cu(II) ions to form rigid, propeller-like structures. nih.gov The twist of this structure, and thus the sign of the ECCD spectrum, is governed by the absolute configuration of the amino acid's alpha-carbon. nih.gov The magnitude of the CD signal is linearly related to the enantiomeric excess, allowing for its quantification. nih.gov This method is highly sensitive, requiring only microgram quantities of the analyte. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Derivatizing Agents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), also known as chiral shift reagents. nih.gov
Chiral derivatizing agents react covalently with the analyte to form diastereomers, which have distinct NMR spectra. nih.gov A variety of CDAs have been developed for amino acids. nih.gov For instance, chiral carbonate reagents can react with free amino acids to form carbamates, and the absolute configuration can be determined by analyzing the nitrogen protons in the ¹H NMR spectrum. nih.gov
Chiral shift reagents, on the other hand, form transient, non-covalent diastereomeric complexes with the analyte. nih.gov Lanthanide-based shift reagents, such as samarium complexes, have been used to resolve enantiomer signals of α-amino acids in aqueous solutions. tcichemicals.com More recently, organic chiral shift reagents that form resonance-assisted hydrogen bonds (RAHBs) with amino acids have been developed. acs.org These reagents create strong imine complexes, resulting in highly downfield-shifted NMR singlets that are well-resolved for the two diastereomeric complexes, allowing for accurate ee determination. acs.org
Table 3: NMR-based Chiral Analysis Approaches
| Approach | Mechanism | Reference |
| Chiral Derivatizing Agents (CDAs) | Covalent formation of diastereomers | nih.govnih.gov |
| Chiral Shift Reagents (CSAs) | Non-covalent formation of transient diastereomeric complexes | nih.govtcichemicals.comacs.org |
Mass Spectrometry (MS)-Based Chiral Recognition and ee Determination
Mass spectrometry (MS) has emerged as a rapid and highly sensitive method for chiral analysis, often without the need for chromatographic separation. ucdavis.edursc.orgnih.gov One approach involves the formation of protonated trimeric ions in the gas phase via electrospray ionization (ESI). nih.gov These trimers consist of the amino acid and a chiral selector. The collision-induced dissociation (CID) spectra of these diastereomeric trimers differ, allowing for the determination of the enantiomeric excess. nih.gov
Another MS-based method utilizes a quasi-racemic mixture of a deuterium-labeled and an unlabeled chiral host, such as a copper(II) complex. rsc.orgrsc.org This mixture forms three-component complexes with the amino acid analyte. The relative intensities of the isotopic peaks in the mass spectrum of the host-guest complex are directly related to the enantiomeric excess of the amino acid. rsc.orgrsc.org This method is advantageous for the simultaneous analysis of multiple amino acids in a mixture. rsc.orgnih.gov
Absolute Configuration Assignment and Structural Elucidation
The definitive assignment of the absolute configuration of this compound is crucial. While relative configurations can often be determined by various spectroscopic methods, establishing the absolute stereochemistry requires specific techniques.
Studies have confirmed the S-configuration for the (+)-enantiomer of 2-amino-2-phenylbutyric acid through chemical correlation. rsc.org This involved converting (+)-2-formamido-2-phenylbutyric acid into a derivative that was also synthesized from (–)-(S)-2-amino-2-phenylbutane, thus establishing a direct stereochemical link. rsc.org
Circular dichroism has also been instrumental in assigning the absolute configuration. Studies on α-hydroxy- and α-amino-α-phenyl ketones, through comparison with compounds of known absolute configuration and supported by infrared spectroscopy, concluded that (+)-α-ethylphenylglycine, another name for 2-amino-2-phenylbutyric acid, possesses the S-configuration. jst.go.jp
For more complex derivatives, X-ray crystallography provides unambiguous determination of the absolute structure. For example, the absolute structure of (2R,1'S)-2-(1'-benzyl-2'-hydroxyethylamino)-4-phenylbutanoic acid has been determined using this method. fiu.edu Similarly, single-crystal X-ray diffraction has been used to determine the absolute configurations of related chiral compounds like 2-phenylbutyramide. nih.gov
The structural formula of 2-amino-2-phenylbutanoic acid is C₁₀H₁₃NO₂. nih.govchemsynthesis.com It is a white crystalline powder with a melting point of approximately 276-280 °C. sigmaaldrich.comchemicalbook.com
Table 4: Methods for Absolute Configuration Determination
| Method | Principle | Reference |
| Chemical Correlation | Relating the unknown compound to a compound of known absolute configuration through chemical reactions. | rsc.org |
| Circular Dichroism (CD) | Correlating the sign of the Cotton effect to the absolute stereochemistry based on established rules and comparisons. | jst.go.jp |
| X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a single crystal. | fiu.edunih.gov |
Single-Crystal X-ray Diffraction Analysis of Chiral Derivatives or Salts
Single-crystal X-ray diffraction is a powerful and definitive method for determining the three-dimensional structure of a crystalline compound, thereby unambiguously establishing its absolute configuration. The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom.
For a chiral molecule like this compound, direct crystallization can sometimes be challenging. Therefore, it is common practice to prepare a crystalline derivative or salt. This can be achieved by reacting the amino acid with a chiral resolving agent or a heavy atom-containing species. The resulting diastereomeric salt or derivative often exhibits better crystallization properties. The presence of a known chiral center or a heavy atom facilitates the determination of the absolute configuration of the entire molecule, including the stereocenter of the amino acid, through anomalous dispersion effects. beilstein-journals.org
The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the R configuration at the C2 carbon.
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P212121 |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 5.8 Å, b = 7.9 Å, c = 20.1 Å, α=β=γ=90° |
| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal structure. | A value close to 0 indicates the correct absolute structure. |
| Final R-indices | Indicators of the quality of the fit between the crystallographic model and the experimental data. | e.g., R1, wR2 |
Advanced NMR Spectroscopic Techniques for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, advanced techniques can be used to confirm stereochemical purity and even assign absolute configuration. nih.gov This is typically achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). libretexts.org
When this compound (or a racemic mixture) is mixed with a chiral agent, two transient diastereomeric complexes are formed. These diastereomers have different physical properties and, consequently, exhibit distinct NMR spectra. libretexts.org For example, reacting the amino acid with a chiral derivatizing agent like (R)-O-Aryllactic acid forms stable diastereomeric amides. nih.gov The protons in these diastereomers, particularly those near the stereocenter (like the α-proton), will experience different magnetic environments and thus resonate at different chemical shifts (δ). nih.gov
The enantiomeric purity can be determined by integrating the well-resolved signals corresponding to each diastereomer. nih.gov For instance, if only one set of signals corresponding to the (R,R)-diastereomer is observed when using an (R)-derivatizing agent, it confirms the high enantiomeric purity of the this compound sample. A conformational model of the derivative can also allow for the assignment of the absolute configuration based on which protons experience shielding or deshielding effects. nih.gov
| Derivative | Proton Signal | Hypothetical Chemical Shift (ppm) | Integration Ratio (for a racemic sample) |
|---|---|---|---|
| Diastereomer 1 (from R-acid + R-agent) | α-H | 5.15 | 1 : 1 |
| Diastereomer 2 (from S-acid + R-agent) | α-H | 5.25 | |
| Ethyl -CH2- | Diastereomer 1 | 2.10 | 1 : 1 |
| Diastereomer 2 | 2.18 |
Chemical Transformations and Reactivity Studies of 2r 2 Amino 2 Phenylbutanoic Acid
Reactivity of the α-Amino Function
The α-amino group of (2R)-2-amino-2-phenylbutanoic acid is a primary nucleophilic center, readily undergoing a variety of chemical transformations.
N-Alkylation and N-Acylation: The amino group can be alkylated or acylated to introduce various substituents. For instance, N-methylation can be achieved, and a patent describes a process for the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid to yield 2-(dimethylamino)-2-phenylmethyl butyrate. google.com This transformation highlights the ability to modify the amino group to create tertiary amines, which can have different biological activities and chemical properties.
Acylation reactions are also common, often utilized in peptide synthesis to form amide bonds. The reactivity of the amino group necessitates the use of protecting groups during such syntheses to prevent unwanted side reactions. peptide.com
Formation of Schiff Bases: The primary amino group can react with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is a fundamental transformation in amino acid chemistry and can be a precursor for further synthetic modifications.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is another key site for chemical modification, enabling the formation of a range of derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions or using other esterification agents. A patented method describes the simultaneous esterification and aminomethylation of 2-amino-2-phenylbutyric acid. google.com This process simplifies the synthesis of derivatives by combining two key transformations in a single step.
Amide Bond Formation: The carboxylic acid can be activated and coupled with amines to form amide bonds. This reaction is central to the synthesis of peptides and other amide-containing compounds. The use of coupling agents is typically required to facilitate this transformation efficiently.
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R)-2-amino-2-phenylbutanol. A patented process describes the use of sodium borohydride (B1222165) for this reduction, offering a safer alternative to strong reducing agents like lithium aluminum hydride. google.com This transformation is valuable for accessing a different class of chiral building blocks.
Transformations Involving the Phenyl Ring and Alkyl Chain
While the amino and carboxyl groups are the most reactive sites, the phenyl ring and the ethyl chain can also undergo specific transformations.
Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing amino and alkyl groups. However, the amino group's reactivity often requires protection to prevent side reactions and to control the regioselectivity of the substitution.
Functionalization of the Alkyl Chain: The ethyl group is generally less reactive. However, under specific conditions, such as radical reactions, functionalization of the alkyl chain may be possible, though less common compared to reactions at the other functional groups.
Protecting Group Strategies for Functional Groups
To achieve selective transformations at one functional group without affecting the others, the use of protecting groups is a fundamental strategy in the chemistry of this compound. organic-chemistry.org
Amino Group Protection: The nucleophilic nature of the α-amino group often requires its protection during reactions involving the carboxylic acid or other parts of the molecule. organic-chemistry.org Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is stable under a variety of conditions but can be readily removed with acid. peptide.comcreative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is frequently used in solid-phase peptide synthesis. organic-chemistry.orgcreative-peptides.com
Benzyloxycarbonyl (Z or Cbz): This group is removed by catalytic hydrogenation. peptide.comcreative-peptides.com
The choice of protecting group depends on the specific reaction conditions and the desired final product. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection and reaction of multiple functional groups within the same molecule. organic-chemistry.org
Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its interference in reactions targeting the amino group. These ester groups can be cleaved under specific conditions (e.g., hydrolysis or hydrogenolysis) to regenerate the carboxylic acid.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) peptide.comcreative-peptides.com |
| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) organic-chemistry.orgcreative-peptides.com |
| α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation peptide.comcreative-peptides.com |
| Carboxylic Acid | Methyl Ester | -OMe | Hydrolysis (acidic or basic) |
| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis |
Applications of 2r 2 Amino 2 Phenylbutanoic Acid As a Chiral Synthon in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The primary application of (2R)-2-amino-2-phenylbutanoic acid lies in its role as a chiral synthon. Its specific spatial arrangement is transferred to new molecules during a chemical reaction, influencing the stereochemistry of the final product. This is a fundamental concept in asymmetric synthesis, which aims to create a specific enantiomer of a chiral product.
Precursor in the Synthesis of Pharmacologically Active Compounds (e.g., Trimebutine and Analogues)
A significant application of this compound is its use as a key intermediate in the synthesis of Trimebutine. patsnap.comclearsynth.com Trimebutine is a gastrointestinal motility regulator. patsnap.com The synthesis of Trimebutine from 2-amino-2-phenylbutanoic acid involves several steps, including esterification and N-methylation to form 2-(dimethylamino)-2-phenylbutyric acid methyl ester, followed by reduction to 2-(dimethylamino)-2-phenyl butanol. google.comgoogle.com This chiral alcohol is then reacted with 3,4,5-trimethoxybenzoic acid to yield Trimebutine. google.comgoogle.com The (2R)-configuration of the starting amino acid is essential for obtaining the desired stereoisomer of the final drug molecule.
The synthesis process, starting from propiophenone, involves a cyclization reaction to form 5-ethyl-5-phenyl hydantoin (B18101), which is then hydrolyzed to produce 2-amino-2-phenylbutanoic acid. patsnap.com This method is noted for being suitable for large-scale industrial production with high purity and yield. patsnap.com
Intermediate for Chiral Alcohols and Other Pharmaceutical Precursors
The conversion of this compound to chiral alcohols, such as 2-(dimethylamino)-2-phenyl butanol, highlights its utility as an intermediate for other pharmaceutical precursors. google.comgoogle.com Chiral 1,2-amino alcohols are valuable auxiliaries in asymmetric synthesis. nih.gov The reduction of the carboxylic acid group in the amino acid to an alcohol function provides a new chiral building block with different reactivity and applications. These chiral alcohols can then be used in the synthesis of a variety of other complex molecules. The process often involves the protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection, allowing for the selective modification of the molecule.
Utilization in the Synthesis of Bioactive Molecules (e.g., Aminopeptidase (B13392206) N Inhibitors)
This compound and its derivatives have been explored in the development of inhibitors for enzymes like aminopeptidase N (APN/CD13). nih.gov APN is a zinc-dependent metalloprotease that plays a role in tumor growth and angiogenesis. Peptidomimetic L-iso-glutamine derivatives incorporating structures related to this amino acid have shown selective inhibitory activity against APN. nih.gov This indicates the potential for using this compound as a scaffold to design and synthesize targeted enzyme inhibitors with therapeutic potential. nih.gov
Incorporation into Peptidomimetic Structures and Constrained Peptides
The incorporation of non-canonical amino acids like this compound into peptide chains is a key strategy in the design of peptidomimetics. uminho.pt These are molecules that mimic the structure and function of natural peptides but often have improved properties such as increased stability and bioavailability. The unique side chain of this amino acid can introduce specific conformational constraints into a peptide backbone. researchgate.net
By replacing natural amino acids with this compound, researchers can create peptides with well-defined secondary structures, such as turns or helices. uminho.pt This conformational rigidity can enhance the binding affinity and selectivity of the peptidomimetic for its biological target. researchgate.net This approach has been used to develop constrained peptidomimetics with potential applications as, for example, HIV protease inhibitors. nih.gov
Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis
Chiral amino acids and their derivatives are valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. nih.govfrontiersin.org These ligands coordinate to a metal center to create a chiral catalyst that can stereoselectively produce one enantiomer of a product over the other. nih.gov The development of efficient asymmetric catalytic methods is a major focus in both academic and industrial research. mdpi.com
While direct examples of ligands derived specifically from this compound are not extensively detailed in the provided context, the general principle involves utilizing the chiral center of the amino acid to create a sterically defined environment around the catalytic metal. The design of such ligands is a crucial aspect of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. ims.ac.jp
Building Block for Stereochemically Defined Heterocycles and Natural Product Analogues
This compound can serve as a versatile building block for the synthesis of stereochemically defined heterocycles and analogues of natural products. Amino acids are valuable precursors for creating complex cyclic structures. For instance, the amino and carboxylic acid groups can be chemically transformed and used in cyclization reactions to form various heterocyclic rings, such as lactams or other nitrogen-containing ring systems.
The synthesis of hydroxylated indolizidines from 2-amino-2-deoxyhexoses demonstrates how amino-functionalized chiral molecules can be used to construct complex heterocyclic systems. acs.org Similarly, this compound provides a chiral scaffold that can be elaborated into a variety of complex target molecules, including analogues of natural products with potential biological activity.
Computational and Theoretical Investigations of 2r 2 Amino 2 Phenylbutanoic Acid
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (2R)-2-amino-2-phenylbutanoic acid is not static but rather exists as an ensemble of interconverting conformers. Understanding this conformational landscape is crucial as the biological activity and chemical reactivity of the molecule are intimately linked to its preferred shapes.
Molecular Dynamics (MD) Simulations provide a dynamic picture of the conformational behavior of the molecule over time. nih.gov By simulating the motion of atoms under the influence of a force field, MD simulations can explore the conformational space accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent). nih.gov These simulations can reveal the relative populations of different conformers, the energy barriers between them, and the flexibility of various parts of the molecule. For instance, MD simulations could track the fluctuations in the distance between the nitrogen of the amino group and the oxygen atoms of the carboxyl group, providing insights into potential intramolecular hydrogen bonding.
| Computational Method | Key Information Obtained | Relevance to this compound |
| Conformational Search | Identification of low-energy conformers (local minima on the potential energy surface). | Predicts the most likely shapes the molecule will adopt, which influences its interactions with other molecules. |
| Molecular Dynamics | Time-evolution of molecular structure, conformational flexibility, and solvent effects. nih.gov | Reveals how the molecule behaves in a realistic environment and the dynamics of its structural changes. nih.gov |
Quantum Chemical Calculations of Stereoselective Reaction Pathways
The synthesis of enantiomerically pure this compound is a significant challenge. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of stereoselective reactions. These calculations can provide detailed information about the transition state structures and activation energies for different reaction pathways, thereby explaining the origin of stereoselectivity.
For example, in a stereoselective synthesis, the reactants can approach each other in different orientations, leading to the formation of either the (R) or (S) enantiomer. By calculating the energies of the transition states for both pathways, one can predict which enantiomer will be formed preferentially. A lower activation energy for the transition state leading to the (2R) enantiomer would explain its predominant formation. These calculations can also elucidate the role of chiral catalysts or auxiliaries in controlling the stereochemical outcome of a reaction.
| Parameter | Description | Significance in Stereoselective Synthesis |
| Transition State Energy | The energy of the highest point on the reaction coordinate. | A lower transition state energy indicates a faster reaction rate. The difference in transition state energies for the two stereoisomeric pathways determines the enantiomeric excess. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products. | Visualizes the geometric changes that occur during the reaction, including bond breaking and formation. |
| Intermediate Stability | The energy of any species formed between the reactant and the transition state. | Can influence the overall reaction rate and selectivity. |
Prediction of Chiral Recognition Mechanisms
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological and chemical processes. researchgate.net Computational methods are instrumental in understanding the intricate non-covalent interactions that govern this phenomenon. researchgate.net
Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. nih.govresearchgate.net These simulations can predict the preferred binding mode of each enantiomer and quantify the binding affinity. The difference in binding energy between the two diastereomeric complexes ((2R)-acid with the selector versus (2S)-acid with the selector) is a direct measure of the chiral recognition.
Key interactions responsible for chiral discrimination, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, can be identified and analyzed. nih.gov For instance, a chiral selector might have a binding pocket that can form a stable three-point interaction with the (2R)-enantiomer but not with the (2S)-enantiomer, leading to a strong chiral recognition. researchgate.netnih.gov
In Silico Structure-Activity Relationship (SAR) Studies for Designed Derivatives
Computational methods play a crucial role in the rational design of new molecules with improved properties. nih.gov For this compound, in silico SAR studies can be used to predict how modifications to its chemical structure will affect its biological activity or other properties of interest. nih.gov
This process typically involves creating a virtual library of derivatives by systematically modifying different parts of the parent molecule, such as the phenyl ring, the ethyl group, or the amino and carboxyl functions. The properties of these designed derivatives are then predicted using computational models. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of the derivatives and their predicted activity. nih.gov
Molecular docking studies can also be employed to predict the binding affinity of the designed derivatives to a specific biological target. mdpi.com By analyzing the predicted SAR, chemists can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery or materials science pipeline.
| Computational Technique | Application in SAR Studies | Example for this compound Derivatives |
| QSAR Modeling | To correlate structural features with biological activity. nih.gov | Predicting the change in activity upon introducing substituents on the phenyl ring. |
| Molecular Docking | To predict the binding mode and affinity of derivatives to a target protein. mdpi.com | Evaluating how modifications to the ethyl group affect binding to a specific enzyme. |
| ADMET Prediction | To forecast the absorption, distribution, metabolism, excretion, and toxicity properties of derivatives. researchgate.net | Assessing the drug-likeness of newly designed analogs. nih.gov |
Future Research Directions and Emerging Paradigms in the Chemistry of 2r 2 Amino 2 Phenylbutanoic Acid
Novel Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is profoundly influencing the synthesis of chiral molecules such as (2R)-2-amino-2-phenylbutanoic acid. Traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting the exploration of greener alternatives.
One promising avenue is the adoption of biocatalysis. Enzymes offer high stereo- and regioselectivity under mild reaction conditions, minimizing the environmental impact. acs.org For instance, the use of engineered enzymes, such as variants of tryptophan synthase or ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, could enable the asymmetric synthesis of this compound and its derivatives with high enantiomeric excess. acs.orgnih.gov These enzymatic strategies often utilize readily available starting materials and circumvent the need for protecting groups and harsh reagents, aligning with the principles of green chemistry. acs.org
Another area of focus is the development of catalytic asymmetric methods that employ earth-abundant metals or metal-free catalysts. nih.gov For example, recent progress in the enantioselective addition of nucleophiles to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes or other organocatalysts, presents a viable strategy for constructing the quaternary stereocenter of this compound. rsc.org Furthermore, photochemistry is emerging as a powerful tool for C-H functionalization under mild conditions, offering a direct and atom-economical approach to synthesizing non-proteinogenic amino acids from simpler precursors. mdpi.com
A patented method for producing 2-amino-2-phenylbutyric acid involves a modified Strecker synthesis. This process uses propiophenone, sodium cyanide, and ammonium (B1175870) carbonate with a phase transfer catalyst to form the intermediate 5-ethyl-5-phenyl hydantoin (B18101). Subsequent hydrolysis under high temperature and pressure yields the final product with high purity and yield, presenting a scalable and industrially feasible green synthesis route. patsnap.com
Advancements in High-Throughput Enantiomeric Analysis and Characterization
The increasing demand for enantiomerically pure compounds necessitates the development of rapid and efficient analytical techniques. For this compound, advancements in high-throughput enantiomeric analysis are crucial for quality control and process optimization.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for chiral amino acid analysis, with methods being developed that eliminate the need for derivatization. nih.govspringernature.com This direct analysis approach significantly reduces sample preparation time and improves throughput. nih.govspringernature.com The use of specialized chiral stationary phases (CSPs), such as those based on crown ethers or macrocyclic glycopeptides like teicoplanin, allows for the effective separation of enantiomers. chromatographytoday.comresearchgate.net
Furthermore, supercritical fluid chromatography (SFC) is gaining traction as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to traditional HPLC. mdpi.com The development of new and improved CSPs and derivatization reagents will continue to enhance the resolution and sensitivity of these chromatographic methods. mdpi.com
Beyond chromatography, innovative techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) are emerging. acs.org By combining chiral derivatization with high-resolution ion mobility separation, TIMS-MS enables rapid and highly sensitive analysis of amino acid diastereomers, with analysis times as short as three minutes per sample. acs.org Fluorescence-based assays also offer a high-throughput method for determining enantiomeric excess, relying on the formation of diastereomeric complexes with distinct fluorescence properties. nih.gov
| Technique | Principle | Key Advantages | Reported Throughput/Speed | Relevant Research Findings |
|---|---|---|---|---|
| Derivatization-Free LC-MS/MS | Direct enantioseparation on a chiral stationary phase followed by mass spectrometric detection. | Reduced sample preparation time, high sensitivity, and reproducibility. | Enables simultaneous analysis of multiple amino acids. nih.govspringernature.com | Successfully applied to the analysis of 18 D-amino acids without derivatization. nih.govspringernature.com |
| Supercritical Fluid Chromatography (SFC) | Utilizes a mobile phase of supercritical fluid for separation on a chiral stationary phase. | Faster separations, lower solvent consumption compared to HPLC. | Separation times of less than three minutes have been achieved for some amino acids. mdpi.com | Crown ether-based chiral stationary phases in SFC have shown high resolution for various amino acid enantiomers. mdpi.com |
| Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | Separation of chiral derivatives in the gas phase based on their ion mobility. | Extremely fast analysis, high sensitivity, and robustness against salt-containing samples. | Chiral analysis within 3 minutes per sample. acs.org | Successfully used for the analysis of amino acids in complex matrices like soy sauce. acs.org |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with fluorescent ligands, leading to differential fluorescence intensity. | High-throughput screening capability, low sample consumption. | Enables screening in 384-well plates, with a procedure time of ~4-6 hours. nih.gov | Can determine enantiomeric excess with an error of less than 1%. nih.gov |
Exploration of Unconventional Applications in Materials Science and Biocatalysis
The unique structural features of α,α-disubstituted amino acids like this compound make them attractive building blocks for applications beyond traditional peptide chemistry. nih.govjst.go.jp Their constrained conformation can impart specific secondary structures to peptides and polymers, a property that is being increasingly explored in materials science. jst.go.jp
For instance, the incorporation of such non-proteinogenic amino acids into polymer backbones could lead to the development of novel chiral polymers with tailored properties for applications in enantioselective separations, catalysis, and as advanced materials with specific optical or mechanical characteristics. Research into chiral polystyrene microspheres modified with amino acids has demonstrated their potential for enantioselective adsorption and separation of racemic mixtures. acs.org
In the realm of biocatalysis, this compound and its derivatives can serve as valuable synthons or even as catalysts themselves. The development of enzymes that can accept α,α-disubstituted amino acids as substrates opens up possibilities for creating complex, biologically active molecules. ucsb.edu Furthermore, peptides containing these residues could be designed to act as catalysts for specific chemical transformations, mimicking the activity of natural enzymes. The use of enzymes to catalyze reactions like decarboxylative aldol (B89426) additions can provide direct access to structurally complex non-standard amino acids. nih.gov
Rational Design of New this compound Derivatives with Enhanced Properties
The ability to fine-tune the properties of this compound through rational design of its derivatives is a key area for future research. By modifying the phenyl ring or the ethyl group, or by introducing new functional groups, it is possible to create molecules with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties.
For example, the introduction of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with biological targets. mdpi.com Similarly, altering the alkyl chain could influence the conformational preferences of peptides incorporating these residues. jst.go.jp The synthesis of α-allyl-α-aryl α-amino acid derivatives through tandem alkylation/π-allylation, followed by cross-metathesis, provides a versatile platform for generating a wide range of analogues with diverse side chains. acs.orgacs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2R)-2-amino-2-phenylbutanoic acid and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives often employs peptide chemistry strategies. For example, dipeptides containing (2R)-aziridine-2-carboxylic acid (a related structure) are synthesized via coupling reactions using Boc-protected intermediates, followed by selective deprotection. C-terminal derivatives achieve higher yields (up to 85%) under acidic conditions (e.g., TFA), while N-terminal deprotection remains challenging due to side reactions . Standard protocols involve solid-phase synthesis or solution-phase methods with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids).
Q. How is the enantiomeric purity of this compound validated in synthetic batches?
- Methodological Answer : Enantiomeric purity is confirmed using chiral HPLC with columns like Chirobiotic T or Crownpak CR-I, which resolve R and S configurations. Polarimetry ([α]D measurements) and X-ray crystallography (for crystalline derivatives) are also employed. For example, related amino acid derivatives (e.g., (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid) are analyzed via single-crystal X-ray diffraction to confirm stereochemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for peptidomimetics, particularly in designing covalent enzyme inhibitors or antimicrobial agents. Its rigid phenyl group mimics aromatic side chains in peptides, enabling studies on structure-activity relationships (SAR). For example, aziridine-containing analogs derived from this structure exhibit bioactivity as covalent modifiers in enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers address challenges in N-terminal deprotection of this compound derivatives?
- Methodological Answer : N-terminal deprotection often generates mixtures due to side reactions (e.g., racemization or cleavage). Strategies include:
- Using mild deprotection agents (e.g., 20% piperidine in DMF for Fmoc removal).
- Switching to acid-labile groups (Boc) with TFA deprotection under controlled conditions (0°C, 1 hour).
- Employing enzymatic methods (e.g., carboxypeptidase Y) for selective cleavage .
Q. What role does this compound play in peptidomimetic drug design?
- Methodological Answer : The compound’s non-natural stereochemistry and phenyl group enhance metabolic stability and target binding. For instance, it is used to replace labile peptide bonds in protease inhibitors. Computational docking (e.g., AutoDock Vina) predicts binding modes, while SPR assays validate affinity (KD values in µM range). Bioisosteric replacements (e.g., cyclopropane analogs) further optimize pharmacokinetics .
Q. How can contradictory bioactivity data for this compound analogs be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell permeability differences). Solutions include:
- Standardizing assays (e.g., using isogenic cell lines).
- Performing structure-verification (NMR, HRMS) to confirm compound integrity.
- Cross-validating results with orthogonal techniques (e.g., thermal shift assays vs. enzymatic IC50) .
Q. What strategies improve the stability of this compound derivatives in aqueous buffers?
- Methodological Answer : Stability is enhanced via:
- Cyclization (e.g., lactam formation) to reduce hydrolysis.
- PEGylation or lipid conjugation to minimize aqueous degradation.
- Buffering at pH 6–7 (avoiding extremes that promote racemization) .
Q. How is computational modeling applied to optimize this compound-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
